molecular formula C11H11ClOS B12724113 Cinnamic acid, 4-chlorothio-, O-ethyl ester CAS No. 117666-82-7

Cinnamic acid, 4-chlorothio-, O-ethyl ester

Cat. No.: B12724113
CAS No.: 117666-82-7
M. Wt: 226.72 g/mol
InChI Key: IYTWIYGKVNBNOP-VMPITWQZSA-N
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Description

Cinnamic acid, 4-chlorothio-, O-ethyl ester is a derivative of cinnamic acid, which is an organic compound with the formula C₆H₅CH=CHCOOH. This compound is characterized by the presence of a 4-chlorothio group and an O-ethyl ester group. Cinnamic acid derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, 4-chlorothio-, O-ethyl ester typically involves the esterification of 4-chlorothiocinnamic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of cinnamic acid derivatives often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, 4-chlorothio-, O-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnamic acid derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

Cinnamic acid, 4-chlorothio-, O-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cinnamic acid, 4-chlorothio-, O-ethyl ester involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in antimicrobial and antifungal effects . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamic acid, 4-chlorothio-, O-ethyl ester is unique due to the presence of both the 4-chlorothio and O-ethyl ester groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, reactivity, and potential biological activities compared to its parent compound and other derivatives .

Properties

CAS No.

117666-82-7

Molecular Formula

C11H11ClOS

Molecular Weight

226.72 g/mol

IUPAC Name

O-ethyl (E)-3-(4-chlorophenyl)prop-2-enethioate

InChI

InChI=1S/C11H11ClOS/c1-2-13-11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+

InChI Key

IYTWIYGKVNBNOP-VMPITWQZSA-N

Isomeric SMILES

CCOC(=S)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=S)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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